5-Bromo-2-methyl-1-benzothiophene
Overview
Description
5-Bromo-2-methyl-1-benzothiophene is a chemical compound with the molecular formula C9H7BrS. It has a molecular weight of 227.12 . The compound is also known by its CAS Number: 7312-07-4 .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 5-Bromo-2-methyl-1-benzothiophene, has been a subject of research. Various methods have been developed over the years, including palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods involve the use of CuI and TMEDA in a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide .Molecular Structure Analysis
The InChI code for 5-Bromo-2-methyl-1-benzothiophene is 1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Scientific Research Applications
1. Synthesis of Benzothiophenes
- Application Summary: Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method provides a straightforward route for the construction of benzothiophene and its derivatives, which have diverse applications in medicinal chemistry and materials science .
- Methods of Application: The synthesis involves an aryne reaction with alkynyl sulfides, which results in the formation of benzothiophenes . This process starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results: A wide range of 3-substituted benzothiophenes were synthesized from o-silylaryl triflates and alkynyl sulfides .
2. Biological Applications of Thiophene Derivatives
- Application Summary: Thiophene-based analogs, including benzothiophenes, are used by medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods of Application: The synthesis of thiophene derivatives often involves heterocyclization of various substrates . These compounds are then used in the development of drugs and other biologically active compounds .
- Results: Thiophene-based drugs have shown promising results in treating various conditions. For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe, both contain a thiophene framework .
3. Corrosion Inhibitors
- Application Summary: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Results: The use of thiophene derivatives as corrosion inhibitors can help to extend the lifespan of materials and reduce maintenance costs .
4. Organic Semiconductors
- Application Summary: Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- Methods of Application: These molecules are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Results: The use of thiophene-based molecules in these applications can lead to improved device performance .
5. Pharmaceutical Drugs
- Application Summary: Benzothiophenes are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .
- Results: These drugs have been shown to be effective in treating various conditions. For example, raloxifene is used for the treatment and prevention of osteoporosis in postmenopausal women, and zileuton is used for the treatment of asthma .
6. Anticancer Agents
- Application Summary: Benzothiophene and benzofuran scaffold compounds have been developed and utilized as anticancer agents .
- Methods of Application: These compounds are synthesized and then tested for their anticancer properties in various in vitro and in vivo models .
- Results: Some of these compounds have shown promising anticancer activity, making them potential candidates for further development into therapeutic drugs .
7. Anti-Hepatitis C Virus Activity
- Application Summary: A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application: The compound is synthesized and then tested for its antiviral properties against the hepatitis C virus .
- Results: The compound has shown promising anti-hepatitis C virus activity in preliminary tests .
8. Dyes Manufacturing
- Application Summary: Benzothiophenes are used in the manufacturing of dyes such as thioindigo .
- Methods of Application: The specific methods of application can vary depending on the specific dye being produced .
- Results: The use of benzothiophenes in dye manufacturing can result in vibrant and durable colors .
Safety And Hazards
Future Directions
The synthesis and applications of benzothiophene derivatives, including 5-Bromo-2-methyl-1-benzothiophene, continue to be an active area of research. These compounds have potential applications in medicinal chemistry, organic semiconductors, and as building blocks for the synthesis of pharmaceutically important molecules .
properties
IUPAC Name |
5-bromo-2-methyl-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSSVWJVFAACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546105 | |
Record name | 5-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-1-benzothiophene | |
CAS RN |
7312-07-4 | |
Record name | 5-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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